molecular formula C21H19N3O2S B2819836 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941943-10-8

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2819836
CAS RN: 941943-10-8
M. Wt: 377.46
InChI Key: YCYHCEYVFQYJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazole-based inhibitor that has been extensively studied for its mechanism of action and its physiological and biochemical effects.

Scientific Research Applications

Biological Activities and Applications

Psychotropic and Anti-inflammatory Activities A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds showed activity in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. The structural characteristics and physicochemical parameters were correlated with their biological activities, revealing specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).

Anticancer Properties The synthesis and characterization of quinazoline derivatives aimed to explore pharmacological applications, including diuretic, antihypertensive activity, and anti-diabetic potential. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, were synthesized from substituted anthranilic acids derived amino quinazolines and evaluated for their biological activities (Rahman et al., 2014).

Synthesis Methodologies and Chemical Transformations

  • An efficient and mild method for preparing 2,3-dihydroquinazolin-4(1H)-ones and 1H-benzimidazoles was described, highlighting a synthetic approach involving the oxone-mediated reaction of sec-amines with 2-amino-N-substituted benzamides in THF–water at ambient temperature, showcasing the versatility of these compounds in chemical synthesis (Sriramoju et al., 2018).

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19(24-12-6-10-15-7-4-5-11-18(15)24)13-17-14-27-21(22-17)23-20(26)16-8-2-1-3-9-16/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYHCEYVFQYJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.